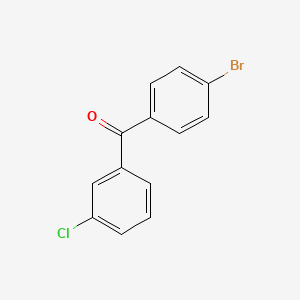

4-Bromo-3'-chlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKLPMBHTYGGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373600 | |

| Record name | 4-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27434-90-8 | |

| Record name | 4-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of 4-Bromo-3'-chlorobenzophenone

CAS Registry Number: 27434-90-8 Molecular Formula: C₁₃H₈BrClO Molecular Weight: 295.56 g/mol

Executive Summary

This technical guide details the synthesis of 4-Bromo-3'-chlorobenzophenone , a critical diaryl ketone scaffold used in the development of p38 MAP kinase inhibitors, photo-initiators, and advanced fenofibrate analogs.

Unlike symmetrical benzophenones, the synthesis of this non-symmetrical, di-halogenated target requires strict regiochemical control. This guide presents two distinct, self-validating protocols:

-

Friedel-Crafts Acylation: The industrial standard for scalability, utilizing steric parameters to drive para-selectivity.

-

Grignard-Nitrile Addition: A high-fidelity chemoselective route ensuring isomer purity for pharmaceutical applications.

Retrosynthetic Analysis

To design the optimal synthesis, we employ a disconnection approach centered on the carbonyl core.

-

Disconnection A (Friedel-Crafts): Cleavage of the carbonyl-aryl bond on the electron-rich ring (Bromobenzene) suggests 3-chlorobenzoyl chloride as the electrophile.

-

Disconnection B (Organometallic): Cleavage allows for a Grignard approach. Utilizing the reactivity difference between aryl-bromide and aryl-chloride allows for the selective formation of 3-chlorophenylmagnesium bromide to attack 4-bromobenzonitrile .

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic map illustrating the two primary disconnections based on electronic feasibility and commercial availability of precursors.

Methodology A: Friedel-Crafts Acylation (Scalable Route)

Rationale: This route exploits the directing effects of substituents. Bromobenzene is an ortho/para director (deactivated).[1][2] While the ortho position is statistically available, the bulky benzoyl electrophile favors the para position due to steric hindrance, yielding the desired 4-bromo isomer.

Reaction Mechanism

The reaction proceeds via the generation of an acylium ion from 3-chlorobenzoyl chloride and Aluminum Chloride (

Protocol

Reagents:

-

3-Chlorobenzoyl chloride (1.0 equiv)

-

Bromobenzene (1.2 equiv) - Acts as substrate and co-solvent

-

Aluminum Chloride (

), anhydrous (1.1 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent

Step-by-Step Procedure:

-

Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Catalyst Charge: Under a nitrogen atmosphere, charge the flask with anhydrous

(14.6 g, 110 mmol) and dry DCM (50 mL). Cool the suspension to 0–5°C using an ice bath. -

Electrophile Formation: Mix 3-chlorobenzoyl chloride (17.5 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the

suspension over 15 minutes. Observation: The mixture will darken as the acylium complex forms. -

Substrate Addition: Add Bromobenzene (18.8 g, 120 mmol) dropwise. Maintain temperature <10°C to minimize poly-acylation or ortho formation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (40°C) for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quenching (Critical): Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 30 mL concentrated HCl. Caution: This step is highly exothermic.

-

Workup: Separate the organic layer.[1][3][4] Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic phases and wash sequentially with:

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or Methanol to isolate the pure para isomer.

Methodology B: Grignard-Nitrile Addition (High Purity)

Rationale: Friedel-Crafts reactions can yield 5–10% ortho isomers, which are difficult to separate. The Grignard route is chemically precise. We utilize the Chemoselectivity of Halogen-Metal Exchange : The C-Br bond is weaker than the C-Cl bond. Reacting 1-bromo-3-chlorobenzene with Magnesium preferentially inserts Mg at the bromine position, leaving the chlorine intact.

Workflow Logic

-

Formation: 1-Bromo-3-chlorobenzene + Mg

3-Chlorophenylmagnesium bromide. -

Addition: Grignard + 4-Bromobenzonitrile

Imine Magnesium Salt. -

Hydrolysis: Imine Salt +

Protocol

Reagents:

-

1-Bromo-3-chlorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

4-Bromobenzonitrile (0.95 equiv)

-

THF (anhydrous)

Step-by-Step Procedure:

-

Grignard Activation: In a flame-dried Schlenk flask, place Mg turnings (2.67 g, 110 mmol). Activate by dry stirring with a crystal of Iodine until purple vapors appear. Add 10 mL anhydrous THF.

-

Initiation: Add approx. 5% of the 1-bromo-3-chlorobenzene (Total: 19.1 g, 100 mmol) to the Mg. Heat gently with a heat gun until the solution becomes turbid and exotherm begins.

-

Reagent Formation: Dilute the remaining bromide in 40 mL THF and add dropwise to the refluxing mixture over 30 minutes. Reflux for an additional 1 hour to ensure complete formation of 3-chlorophenylmagnesium bromide .

-

Coupling: Cool the Grignard solution to 0°C. Dissolve 4-bromobenzonitrile (17.3 g, 95 mmol) in 30 mL THF and add dropwise.

-

Reaction: Stir at room temperature for 4 hours. The solution will turn a dark brown/red color as the imine salt precipitates.

-

Acid Hydrolysis: Cool to 0°C. Quench with 3M HCl (50 mL). Stir vigorously for 2 hours (or overnight) to hydrolyze the intermediate imine to the ketone.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash with saturated

and brine. Dry ( -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended for this route to remove any bi-aryl coupling byproducts.

Visualization: Grignard Workflow

Figure 2: Step-wise progression of the Grignard-Nitrile synthesis, highlighting the critical hydrolysis step.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare experimental data against these theoretical standards.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (400 MHz, CDCl3) | Protons ortho to Carbonyl (Ring A) | |

| Protons ortho to Bromine (Ring A) | ||

| Proton ortho to Cl and Carbonyl (Ring B, H-2') | ||

| Remaining Ring B protons | ||

| IR Spectroscopy | 1655–1665 | C=O Stretch (Diaryl Ketone) |

| 1580 | C=C Aromatic Stretch | |

| Mass Spectrometry | m/z ~294/296/298 | Molecular Ion ( |

Safety & Handling

-

Aluminum Chloride: Highly hygroscopic.[2] Reacts violently with water to release HCl gas. Handle in a fume hood.

-

THF: Peroxide former. Ensure solvent is distilled or tested for peroxides before reflux.

-

Bromobenzene/Chlorobenzene: Toxic by inhalation and skin contact. Use nitrile gloves.

References

-

Friedel-Crafts Acylation Mechanisms

-

Grignard Reaction Specifics

-

Advanced Coupling Alternatives (Suzuki-Miyaura)

-

Reagent Properties

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. studymoose.com [studymoose.com]

- 5. Experimental Chemistry II [sites.science.oregonstate.edu]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

4-Bromo-3'-chlorobenzophenone molecular weight and formula

Technical Monograph: 4-Bromo-3'-chlorobenzophenone

Executive Summary

This compound (CAS: 27434-90-8) represents a privileged scaffold in medicinal chemistry and materials science. Its significance lies in its asymmetric di-halogenated core , which offers orthogonal reactivity profiles. The distinct bond dissociation energies (BDE) of the aryl-bromide (C-Br) versus the aryl-chloride (C-Cl) bonds allow for sequential, site-selective cross-coupling reactions. This guide provides a definitive technical analysis of its properties, validated synthesis routes, and experimental protocols for its application as a dual-functional intermediate.

Part 1: Physiochemical Architecture

The molecular identity of this compound is defined by its specific substitution pattern: a bromine atom at the para position of one phenyl ring and a chlorine atom at the meta position of the second ring. This asymmetry is critical for its utility in iterative synthesis.

Table 1: Core Molecular Data

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | (4-bromophenyl)(3-chlorophenyl)methanone |

| CAS Number | 27434-90-8 |

| Molecular Formula | C₁₃H₈BrClO |

| Molecular Weight | 295.56 g/mol |

| Exact Mass | 293.945 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in H₂O |

| SMILES | ClC1=CC=CC(C(C2=CC=C(Br)C=C2)=O)=C1 |

Part 2: Synthetic Engineering

To synthesize this compound with high regiochemical fidelity, one must carefully select the electrophile and nucleophile to avoid isomeric mixtures (e.g., the 4,4'-isomer).

The Regioselectivity Challenge

-

Incorrect Route: Reaction of 4-bromobenzoyl chloride with chlorobenzene. Why it fails: Chlorobenzene is ortho/para directing. The major product will be 4-bromo-4'-chlorobenzophenone.

-

Correct Route: Reaction of 3-chlorobenzoyl chloride with bromobenzene .

-

Mechanism: Friedel-Crafts Acylation.[1]

-

Logic: Bromobenzene acts as the nucleophile. The bromine substituent is ortho/para directing (with para favored due to sterics). The 3-chloro group is already fixed on the acyl chloride electrophile.

-

Result: The carbonyl attaches para to the bromine, yielding the desired this compound.

-

Visualizing the Synthesis Logic

Figure 1: Regioselective Friedel-Crafts synthesis pathway ensuring the 3',4-substitution pattern.

Part 3: Chemoselectivity & Functionalization

The utility of this molecule stems from the reactivity difference between the two halogen sites. In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition step is the rate-determining step.

-

Reactivity Order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .

-

Strategic Implication: Under controlled conditions (room temperature, standard phosphine ligands), Pd(0) will insert exclusively into the C-Br bond. The C-Cl bond remains intact, serving as a "handle" for a second, subsequent reaction (using bulky, electron-rich ligands like XPhos or higher temperatures).

Chemo-Switching Workflow

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Ar-Br and Ar-Cl.

Part 4: Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Rationale: This method is scalable and uses readily available commodity chemicals.

Reagents:

-

Bromobenzene (1.0 equiv)[2]

-

3-Chlorobenzoyl chloride (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Solvation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Acyl Activation: Add 3-chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 15 minutes. The solution will darken as the acylium ion forms.

-

Nucleophilic Attack: Add bromobenzene (15.7 g, 100 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux at 40°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄. Concentrate in vacuo. Recrystallize from ethanol/hexane to yield white crystals.

Protocol B: Analytical Validation (QC)

To ensure the product is the 3',4-isomer and not the 4,4'-isomer, analyze the aromatic splitting pattern in ¹H NMR.

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the 3'-chloro ring signals : A distinct singlet (or narrow doublet) around δ 7.8 ppm (H-2') due to meta-coupling only.

-

Look for the 4-bromo ring signals : A characteristic AA'BB' system (two doublets) typical of para-substitution, centered around δ 7.6–7.4 ppm.

-

-

Mass Spectrometry (GC-MS):

-

Parent Ion (M+): ~294/296/298 (showing the specific isotope pattern for 1 Br and 1 Cl: M, M+2, M+4 in approx 3:4:1 ratio).

-

References

-

ChemicalBook. (2023). This compound Product Description and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for this compound. Retrieved from [2]

- Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. (Contextual grounding for regioselectivity in benzophenone synthesis).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Primary source for chemoselectivity of Br vs Cl).

Sources

Strategic Utilization of 4-Bromo-3'-chlorobenzophenone in Medicinal Chemistry: A Technical Guide

Executive Summary: The Asymmetric Advantage

In the high-stakes arena of drug discovery, scaffold versatility is paramount. 4-Bromo-3'-chlorobenzophenone represents a high-value "bifunctional linchpin" intermediate. Unlike its symmetric counterparts (e.g., 4,4'-dibromobenzophenone), this molecule offers orthogonal reactivity due to the distinct electronic and steric environments of the para-bromo and meta-chloro substituents.

This guide details the strategic application of this scaffold in two critical domains:

-

Divergent Library Synthesis: Exploiting the reactivity gap between aryl-bromide and aryl-chloride bonds for sequential cross-coupling.

-

Chemical Biology (Target Identification): Leveraging the benzophenone moiety as a robust photoaffinity label to map drug-protein interactions.

Synthetic Utility: The Principle of Orthogonal Reactivity

The core value of this compound lies in the chemoselectivity of its halogen handles.

Mechanistic Basis

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) proceed via an oxidative addition step. The rate of oxidative addition to a C-X bond generally follows the order: I > Br/OTf >> Cl >> F .

-

Site A (4-Bromo): The C-Br bond is electronically activated (para-position relative to the electron-withdrawing carbonyl) and sterically accessible. It undergoes rapid oxidative addition with Pd(0).

-

Site B (3'-Chloro): The C-Cl bond is stronger (higher bond dissociation energy) and deactivated. Under standard conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C), it remains inert while the bromide reacts.

Strategic Workflow

This reactivity difference allows researchers to install a primary pharmacophore at the 4-position, purify the intermediate, and then force the reaction at the 3'-position using specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) to install a secondary modulator.

Visualization: Sequential Functionalization Pathway

Figure 1: Chemoselective workflow utilizing the reactivity gap between Ar-Br and Ar-Cl bonds.[1][2]

Medicinal Chemistry Applications

Kinase Inhibitor Design (p38 MAPK & PKC)

Benzophenones are privileged structures in kinase inhibition. The diaryl ketone motif mimics the ATP-binding pocket's hydrophobic region.

-

4-Position (Para): Ideal for extending into the "selectivity pocket" or solvent-exposed region.

-

3'-Position (Meta): A critical vector for optimizing metabolic stability. Substituents here can block metabolic "soft spots" (CYP450 oxidation) or engage specific gatekeeper residues.

Photoaffinity Labeling (PAL) for Target ID

The benzophenone moiety is a "zero-length" crosslinker. When integrated into a drug molecule, it acts as a dormant warhead.

-

Mechanism: Upon irradiation at 350–365 nm, the carbonyl oxygen promotes an electron from the n orbital to the π* orbital, forming a reactive diradical triplet state.

-

Reaction: This diradical preferentially abstracts a hydrogen atom from the backbone of a nearby protein (C-H insertion), forming a covalent bond.

-

Advantage: Unlike aryl azides or diazirines, benzophenones are chemically stable in ambient light and can be manipulated extensively during synthesis without premature activation.

Visualization: Photoaffinity Mechanism

Figure 2: Mechanism of benzophenone-mediated photo-crosslinking for target identification.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (Site 1)

Objective: Functionalize the 4-bromo position while preserving the 3'-chloro handle.

-

Reagents:

-

This compound (1.0 equiv)

-

Aryl boronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) - Note: Use tetrakis for mild activation.

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

-

Procedure:

-

Degas solvents with Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

-

Combine reagents in a sealed tube.

-

Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

-

Checkpoint: The reaction should show consumption of the starting material and formation of the mono-coupled product. The Cl-bond remains intact at this temperature with this catalyst.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography.

Protocol B: Photo-Crosslinking Assay (Target Validation)

Objective: Covalently link the benzophenone-based probe to its biological target.

-

Preparation: Incubate the purified protein or cell lysate (1 mg/mL) with the benzophenone-probe (1–10 µM) in a 96-well plate (open top) or quartz cuvette.

-

Control: Include a "competitor" sample with 100x excess of the parent drug to prove specific binding.

-

-

Irradiation:

-

Place samples on ice (to prevent thermal degradation).

-

Irradiate with a UV lamp (365 nm, approx.[3] 100W) at a distance of 5 cm for 30–60 minutes.

-

-

Analysis:

-

Perform SDS-PAGE.

-

Detect via Western Blot (if the probe has a biotin tag) or Fluorescence (if the probe has a fluorophore).

-

Success Criteria: A band shift or specific signal appearance that disappears in the presence of the competitor.

-

Quantitative Data Summary: Reactivity Profile

| Parameter | C-Br Bond (4-position) | C-Cl Bond (3'-position) |

| Bond Dissociation Energy | ~81 kcal/mol | ~95 kcal/mol |

| Pd Oxidative Addition Rate | Fast (Minutes to Hours) | Slow (Requires forcing conditions) |

| Preferred Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 + XPhos/RuPhos |

| Reaction Temp (Typical) | 60°C – 80°C | 100°C – 120°C |

| Primary Utility | Main Pharmacophore Installation | SAR Optimization / Solubility Tuning |

References

-

Smith, A. B., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Photoaffinity labeling in target- and binding-site identification. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Knowledge

Chapter 1: An Introduction to the Benzophenone Scaffold

The journey into the world of substituted benzophenones begins with an appreciation of the core structure from which they are derived: benzophenone itself. This seemingly simple aromatic ketone, with its two phenyl rings flanking a carbonyl group, is the parent compound for a vast and diverse family of molecules that have found applications in fields ranging from medicinal chemistry to materials science.

1.1. The Core Structure: Diphenylmethanone

Benzophenone, systematically named diphenylmethanone, is an organic compound with the chemical formula (C₆H₅)₂CO.[1] It presents as a white solid with a characteristic rose-like scent and is soluble in organic solvents.[1] The central carbonyl group and the two flanking phenyl rings are the key features that dictate the chemistry and reactivity of this class of compounds. The ability to introduce a wide variety of substituents onto the phenyl rings gives rise to the extensive family of substituted benzophenones, each with its own unique set of properties and applications.

1.2. Physicochemical Properties and Spectroscopic Signature

The physicochemical properties of substituted benzophenones are heavily influenced by the nature and position of the substituents on the aromatic rings. These modifications can alter the molecule's polarity, solubility, melting point, and, most importantly, its electronic properties. The inclination of the two aryl rings, known as the ring twist, is a key structural parameter that is influenced by both steric effects of the substituents and crystal packing forces.[2]

Spectroscopically, benzophenones are readily identified by the strong absorption of the carbonyl group (C=O) in the infrared (IR) spectrum, typically appearing in the region of 1650-1670 cm⁻¹. In ¹H NMR spectroscopy, the aromatic protons of the phenyl rings give rise to signals in the downfield region (typically 7.2-7.8 ppm), with the substitution pattern influencing the multiplicity and chemical shifts of these signals. The carbonyl carbon can be observed in the ¹³C NMR spectrum at around 195 ppm.

1.3. A Note on Nomenclature and Numbering Conventions

The nomenclature of substituted benzophenones follows the standard IUPAC rules for naming organic compounds. The carbon atoms of the phenyl rings are numbered starting from the carbon atom attached to the carbonyl group as position 1, and proceeding around the ring. The two phenyl rings are distinguished by the use of prime (') notation for one of the rings. For example, 2-hydroxy-4'-methoxybenzophenone indicates a hydroxyl group at the 2-position of one ring and a methoxy group at the 4-position of the other.

Chapter 2: A Historical Journey: The Discovery and Evolution of Substituted Benzophenones

The story of substituted benzophenones is not one of a single "eureka" moment, but rather a gradual unfolding of discovery, driven by the relentless curiosity of chemists and the ever-expanding needs of science and industry.

2.1. Early Encounters: Benzophenone and the Dawn of Aromatic Ketone Chemistry

The first documented work with benzophenone dates back to 1874 by Carl Graebe at the University of Königsberg.[1][3] His investigations into this aromatic ketone laid the groundwork for understanding its fundamental properties and reactivity. In these early days, the focus was primarily on the synthesis and characterization of the parent compound. One of the earliest and still widely used methods for synthesizing benzophenones is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5]

2.2. The Rise of the Oximes and the Beckmann Rearrangement: A Paradigm Shift

The late 19th century witnessed a significant development that would have a profound impact on the chemistry of benzophenones: the discovery of the oxime functional group. In the 1880s, Victor Meyer and his student Alois Janny first reported the formation of oximes from the reaction of hydroxylamine with aldehydes and ketones.[6] This discovery provided a new class of crystalline derivatives that were invaluable for the characterization and purification of carbonyl compounds.[6]

A pivotal moment in the history of benzophenone chemistry came in 1886 with the work of Ernst Otto Beckmann.[6] While attempting to differentiate between aldehydes and ketones, Beckmann treated benzophenone oxime with phosphorus pentachloride and observed an unexpected molecular rearrangement. The ketoxime transformed into an N-substituted amide, which he identified as benzanilide.[6] This acid-catalyzed conversion of an oxime to an amide became known as the Beckmann rearrangement and was a crucial step in understanding the structure and stereochemistry of oximes.[6] More importantly, it opened up a new synthetic route to amides and lactams, a method that remains vital in industrial processes today, such as the production of the Nylon-6 precursor, caprolactam.[6]

2.3. The 20th Century and Beyond: A Timeline of Key Discoveries in Substituted Benzophenones

The 20th century saw an explosion in the research and application of substituted benzophenones, driven by the burgeoning chemical and pharmaceutical industries. Here is a timeline of some of the key developments:

-

Early 20th Century: The development of the Friedel-Crafts acylation as a robust method for the synthesis of a wide variety of substituted benzophenones.

-

Mid-20th Century: The discovery of the UV-absorbing properties of certain substituted benzophenones, particularly 2-hydroxybenzophenones. This led to their widespread use as photostabilizers in plastics, coatings, and sunscreens.[7][8] A patent from 1965 describes the use of 4-benzoyl-6-(dialkylhydroxybenzyl)resorcinol compounds as ultraviolet light and oxidation stabilizers for plastics.[8]

-

Late 20th Century: The emergence of substituted benzophenones as a versatile scaffold in medicinal chemistry. Researchers began to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents.[9][10] The discovery of phenstatin, a benzophenone derivative of combretastatin A-4, as a potent inhibitor of tubulin polymerization highlighted the potential of this class of compounds in cancer chemotherapy.[11]

-

21st Century: Continued exploration of the biological activities of substituted benzophenones, with a focus on developing more potent and selective therapeutic agents.[12][13] The use of modern synthetic techniques and computational modeling has enabled the design and synthesis of novel benzophenone derivatives with tailored properties.

Part 2: Synthesis and Methodologies

Chapter 3: The Art of Synthesis: Crafting the Benzophenone Core

The synthesis of substituted benzophenones is a well-established area of organic chemistry, with a variety of methods available to the modern chemist. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

3.1. The Workhorse Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most common and versatile method for the synthesis of benzophenones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

3.1.1. Mechanism and Key Considerations

The mechanism of the Friedel-Crafts acylation proceeds in three main steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to generate a highly electrophilic acylium ion (R-C≡O⁺).[4]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[4]

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product.[4]

A key advantage of the Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the same ring.[5] However, the regioselectivity of the reaction is an important consideration when using substituted benzenes as starting materials. For example, the acylation of toluene with benzoyl chloride will yield a mixture of ortho- and para-methylbenzophenone, with the meta isomer being a minor product.[14] To synthesize a specific regioisomer, it is often necessary to carefully choose the starting materials. For instance, to synthesize 3-methylbenzophenone, one would acylate benzene with m-toluoyl chloride.[14]

3.1.2. Experimental Protocol: Synthesis of a Generic Benzophenone via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of an unsymmetrical benzophenone by the chlorocarbonylation of one arene followed by the addition of a second arene.[15]

Materials:

-

Arene 1 (e.g., p-xylene)

-

Arene 2 (e.g., anisole)

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride (10 wt% solution in CH₂Cl₂)

-

Aluminum chloride (AlCl₃), solid

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Flash silica gel

Procedure:

-

Combine 212 mg of p-xylene and 7 mL of CH₂Cl₂ in a 25 mL Erlenmeyer flask.

-

Stir the mixture in an ice/water bath.

-

Add 2.1 g of a 10 weight percent solution of oxalyl chloride in CH₂Cl₂. CAUTION: Oxalyl chloride is corrosive.

-

Add 0.53 g of solid AlCl₃ over 5 minutes. CAUTION: AlCl₃ is corrosive.

-

Remove the flask from the ice bath and stir for 30 minutes.

-

Add 0.22 g of anisole in 2 mL of CH₂Cl₂ dropwise over 5 minutes.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction by cautiously adding the mixture to cold water in a separatory funnel.

-

Separate the CH₂Cl₂ layer and extract the aqueous layer with two more 10 mL portions of CH₂Cl₂.

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purify the product by column chromatography on flash silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate on a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent.

3.2. Alternative Routes to the Benzophenone Scaffold

While Friedel-Crafts acylation is the most common method, other synthetic routes to benzophenones have been developed. These include:

-

Oxidation of Diphenylmethanes: Benzophenone can be produced by the copper-catalyzed oxidation of diphenylmethane with air.[3] A 1972 patent describes the manufacture of benzophenones by the oxidation of diphenylmethanes in the presence of a metal naphthenate catalyst.[2]

-

From Benzene and Carbon Tetrachloride: A laboratory route involves the reaction of benzene with carbon tetrachloride to form diphenyldichloromethane, which is then hydrolyzed to benzophenone.[3]

-

Grignard Reactions: The reaction of a Grignard reagent with a benzonitrile or a benzaldehyde followed by oxidation can also yield benzophenones.

Chapter 4: A Focus on Key Derivatives: Synthesis of Functionalized Benzophenones

The true utility of the benzophenone scaffold lies in the ability to introduce a wide array of functional groups onto the aromatic rings. This has led to the development of specific synthetic strategies for key classes of substituted benzophenones.

4.1. Hydroxybenzophenones: The UV Guardians

Hydroxybenzophenones, particularly those with a hydroxyl group at the 2-position, are a cornerstone of the UV absorber industry.[16]

4.1.1. Synthetic Strategies

The synthesis of hydroxybenzophenones often involves the Fries rearrangement of a phenyl benzoate or the direct acylation of a phenol.[10] For example, 2,4-dihydroxybenzophenone can be synthesized by the Friedel-Crafts acylation of resorcinol with benzoyl chloride.

4.1.2. Detailed Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxybenzophenone (Oxybenzone)

This protocol describes the synthesis of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone.[12][17]

Materials:

-

2,4-dihydroxybenzophenone

-

Sodium hydroxide solution (20 wt%)

-

Tetrabutylammonium chloride

-

Chlorobenzene

-

Chloromethane (1.0 M in MTBE)

-

n-Hexane

Procedure:

-

Sequentially add 21.4 g of 2,4-dihydroxybenzophenone, 20 g of aqueous sodium hydroxide solution (20 wt%), 0.28 g of tetrabutylammonium chloride, 100 mL of chlorobenzene, and 100 mL of chloromethane (1.0 M in MTBE) to an autoclave.

-

Heat the mixture to 100 °C and maintain the pressure in the autoclave at 0.3 MPa.

-

After 2 hours of reaction, cool the mixture to room temperature.

-

Wash the reaction solution with n-hexane.

-

Separate the organic layer and concentrate to obtain 2-hydroxy-4-methoxybenzophenone.

4.2. Aminobenzophenones: Building Blocks for Bioactive Molecules

2-Aminobenzophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including benzodiazepines, quinolines, and acridones.[1][18]

4.2.1. Synthetic Approaches

The synthesis of 2-aminobenzophenones can be challenging due to the presence of the reactive amino group. Common methods include:

-

Friedel-Crafts Acylation of Protected Anilines: The amino group of an aniline is first protected (e.g., as an acetanilide) before Friedel-Crafts acylation, followed by deprotection.[19]

-

From Isatoic Anhydride: Isatoic anhydride can be reacted with a Grignard reagent or an organolithium compound to generate a 2-aminobenzophenone.[9][20]

-

Reduction of 2-Nitrobenzophenones: A 2-nitrobenzophenone can be reduced to the corresponding 2-aminobenzophenone.[1]

4.2.2. Detailed Experimental Protocol: Synthesis of 2-Aminobenzophenone from Isatoic Anhydride

This protocol describes a three-step synthesis of substituted 2-aminobenzophenones from anilines.[19]

Materials:

-

Substituted aniline

-

Acetic anhydride

-

(Trichloromethyl)benzene

-

Aluminum

Procedure:

-

Protection of the Aniline: React the substituted aniline with acetic anhydride to form the corresponding acetanilide.

-

Benzoylation: Benzoylate the acetanilide with (trichloromethyl)benzene in the presence of aluminum to yield the 2-acetamidobenzophenone.

-

Deprotection: Remove the acetyl group from the amino group to afford the substituted 2-aminobenzophenone.

4.3. Other Substituted Benzophenones of Interest

The synthetic methodologies described above can be adapted to produce a wide variety of other substituted benzophenones, including those with halogen, alkyl, and other functional groups. The choice of synthetic route will depend on the specific target molecule and the desired substitution pattern.

Part 3: Mechanisms of Action

Chapter 5: Harnessing Light: The Photochemistry of Benzophenones

The interaction of substituted benzophenones with light is the basis for some of their most important applications.

5.1. The Mechanism of UV Absorption and Photostabilization in 2-Hydroxybenzophenones

2-Hydroxybenzophenones are highly effective UV absorbers due to their ability to dissipate harmful UV radiation as heat.[16] The key to this photostabilization mechanism is the presence of the hydroxyl group at the 2-position, which forms an intramolecular hydrogen bond with the carbonyl oxygen.[16]

Upon absorption of a UV photon, the molecule is excited to a higher energy state. This energy is then rapidly dissipated through a process of excited-state intramolecular proton transfer (ESIPT). The proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a transient keto-enol tautomer. This tautomer then relaxes back to the ground state, releasing the absorbed energy as heat, and the proton is transferred back to the hydroxyl group. This cyclic process allows the molecule to absorb multiple photons without undergoing photodegradation, thus protecting the material in which it is incorporated.[16]

5.2. Benzophenones as Photoinitiators in Polymer Chemistry

Benzophenone and some of its derivatives are widely used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives.[20][21] Upon absorption of UV light, benzophenone is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, to generate a free radical. This free radical then initiates the polymerization of monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.[20]

Chapter 6: Biological Frontiers: Substituted Benzophenones in Medicinal Chemistry

The benzophenone scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of a wide range of benzophenone derivatives with diverse biological activities.[6][9]

6.1. Anticancer Activity: Targeting Tubulin Polymerization and Beyond

A significant amount of research has focused on the development of substituted benzophenones as anticancer agents.[11][12][13][22]

6.1.1. The Colchicine Binding Site and Cell Cycle Arrest

Many benzophenone-based anticancer agents exert their effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division.[11] These compounds bind to the colchicine binding site on tubulin, the protein subunit of microtubules, and inhibit its polymerization.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[11][13] Phenstatin, a synthetic benzophenone analog of combretastatin A-4, is a potent inhibitor of tubulin polymerization and has shown significant anticancer activity.[11]

6.1.2. Other Anticancer Mechanisms

In addition to targeting tubulin, substituted benzophenones have been shown to exhibit anticancer activity through other mechanisms, including:

-

Inhibition of Angiogenesis: Some benzophenone analogs have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[13]

-

Induction of Apoptosis through Caspase Activation: Certain benzophenone derivatives can induce apoptosis by activating caspases, a family of proteases that play a key role in programmed cell death.[13]

-

Interaction with DNA: Benzophenone itself can act as a DNA photosensitizer, and its interaction with DNA may contribute to some of its biological effects.[3]

6.2. Anti-inflammatory, Antimicrobial, and Other Bioactivities

The biological activities of substituted benzophenones are not limited to cancer. Researchers have also explored their potential as:

-

Anti-inflammatory Agents: Some benzophenone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[10]

-

Antimicrobial Agents: Benzophenone-containing tetraamides have demonstrated potent activity against a range of antibiotic-resistant bacteria.[9]

-

Antiviral Agents: Benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[7]

-

Antihyperlipidemic Agents: Furan-benzophenone conjugates have shown promise in lowering cholesterol and triglyceride levels.[10]

Part 4: Applications and Future Directions

Chapter 7: Substituted Benzophenones in Action: A Survey of Applications

The diverse properties of substituted benzophenones have led to their use in a wide range of applications.

7.1. In Sunscreens and Cosmetics: The Science of Sun Protection

Substituted benzophenones, such as oxybenzone (benzophenone-3) and dioxybenzone, are widely used as UV filters in sunscreens and other personal care products.[1][7] Their ability to absorb a broad spectrum of UV radiation helps to protect the skin from the harmful effects of the sun, including sunburn, premature aging, and skin cancer.[7]

7.2. In Polymers and Materials Science: Enhancing Durability

The photostabilizing properties of 2-hydroxybenzophenones make them essential additives for a variety of polymers and plastics.[8] They are incorporated into materials such as polyethylene, polypropylene, and polyvinyl chloride to prevent degradation caused by exposure to UV light, thereby extending the lifespan and maintaining the integrity of the products.[8]

7.3. In Drug Discovery and Development: A Scaffold of Promise

As discussed in Chapter 6, the benzophenone scaffold is a valuable starting point for the design and development of new therapeutic agents.[6][9] Its versatility and ability to interact with a wide range of biological targets make it an attractive platform for the discovery of drugs to treat a variety of diseases, including cancer, inflammation, and infectious diseases.

Chapter 8: The Road Ahead: Future Trends and Uncharted Territories

The field of substituted benzophenones is far from mature, and there are many exciting avenues for future research.

8.1. Emerging Applications

-

Organic Electronics: The photochemical properties of benzophenones make them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

-

Photodynamic Therapy: The ability of some benzophenones to generate reactive oxygen species upon exposure to light could be harnessed for use in photodynamic therapy for the treatment of cancer and other diseases.

-

Smart Materials: Benzophenone-containing polymers that respond to light could be used to create "smart" materials with tunable properties.

8.2. Challenges and Opportunities

While the future of substituted benzophenones is bright, there are also challenges to be addressed. The potential environmental and health effects of some benzophenone derivatives, particularly those used in sunscreens, have raised concerns.[7] This presents an opportunity for the development of new, safer, and more effective benzophenone-based compounds with improved environmental profiles.

Part 5: Practical Guidance

Chapter 9: Essential Experimental Protocols

This chapter provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of substituted benzophenones.

9.1. Synthesis Protocols

(See Chapters 3 and 4 for detailed synthesis protocols for a generic benzophenone, 2-hydroxy-4-methoxybenzophenone, and 2-aminobenzophenone.)

9.2. Characterization Techniques for Substituted Benzophenones

The characterization of newly synthesized substituted benzophenones is crucial to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl group.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound.

-

Melting Point Analysis: Used to assess the purity of a solid compound.

-

Chromatography: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to monitor the progress of reactions.

9.3. Protocol for Photostability Testing of a Benzophenone-Based UV Absorber

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products and is adapted for the evaluation of a benzophenone-based UV absorber.[23][24][25]

Objective: To assess the photostability of a benzophenone-based UV absorber by exposing it to a standardized light source and analyzing for any degradation.

Materials:

-

Benzophenone-based UV absorber (test substance)

-

Solvent (e.g., ethanol, acetonitrile)

-

Quartz cuvettes or other transparent containers

-

Photostability chamber equipped with a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps)

-

Calibrated radiometer/lux meter

-

HPLC system with a UV detector

-

Reference standard of the test substance

-

Dark control sample (wrapped in aluminum foil)

Procedure:

-

Sample Preparation: Prepare a solution of the benzophenone-based UV absorber in a suitable solvent at a known concentration. Place the solution in a quartz cuvette. Prepare a dark control sample by wrapping a similar cuvette containing the solution in aluminum foil.

-

Light Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[23][24] Monitor the light exposure using a calibrated radiometer/lux meter.

-

Sample Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC.

-

Data Analysis: Compare the chromatograms of the exposed sample and the dark control. Look for any new peaks (degradation products) in the chromatogram of the exposed sample. Quantify the amount of the parent compound remaining in the exposed sample relative to the dark control.

-

Evaluation: Based on the amount of degradation and the number and amount of degradation products formed, assess the photostability of the benzophenone-based UV absorber.

Part 6: Appendices

Appendix A: Table of Common Substituted Benzophenones and their Properties

| Name | Structure | CAS Number | Melting Point (°C) | Key Applications |

| Benzophenone | (C₆H₅)₂CO | 119-61-9 | 48.5 | Photoinitiator, fragrance ingredient |

| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | C₁₄H₁₂O₃ | 131-57-7 | 62-64 | UV filter in sunscreens |

| 2-Aminobenzophenone | C₁₃H₁₁NO | 2835-77-0 | 105-107 | Intermediate for pharmaceuticals |

| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 90-98-2 | 145-147 | Photoinitiator |

Appendix B: Glossary of Key Terms

-

Benzophenone: An organic compound with the formula (C₆H₅)₂CO, the parent compound of the substituted benzophenones.

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring.

-

Photoinitiator: A compound that generates free radicals upon exposure to light, initiating a polymerization reaction.

-

Photostabilizer: A compound that protects a material from degradation by light.

-

Substituted Benzophenone: A derivative of benzophenone in which one or more hydrogen atoms on the phenyl rings have been replaced by other functional groups.

-

Tubulin: A protein that is the main component of microtubules.

-

UV Absorber: A compound that absorbs ultraviolet radiation.

References

- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-friedel-crafts-acylation-mechanism-for-benzophenone-synthesis]

- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. [URL: https://www.researchgate.net/publication/285169438_A_mild_and_practical_procedure_for_synthesis_of_substituted_2-aminobenzophenones]

- Synthesis process for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. Google Patents. [URL: https://patents.google.

- CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone. Google Patents. [URL: https://patents.google.

- An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-friedel-crafts-acylation-for-3-methylbenzophenone-synthesis]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6256885/]

- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/md/c8md00201k]

- Photoinitiators of benzophenone and benzotriazole UV absorbers. Longchang Chemical. [URL: https://www.longchangchemical.com/news/photoinitiators-of-benzophenone-and-benzotriazole-uv-absorbers/]

- Friedel-Crafts Acylation. University of Delaware. [URL: https://www.chem.udel.

- Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. Google Patents. [URL: https://patents.google.

- Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35657044/]

- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03248]

- Benzophenone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzophenone]

- The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/MD/C8MD00201K]

- US5053543A - Synthesis of 2-aminobenzophenones. Google Patents. [URL: https://patents.google.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02202k]

- Preparation of Benzophenone. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=37012]

- Friedel-Crafts Acylation. Chemistry Steps. [URL: https://www.chemistrysteps.

- A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives. Benchchem. [URL: https://www.benchchem.

- US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials. Google Patents. [URL: https://patents.google.

- US3642906A - Manufacture of benzophenone. Google Patents. [URL: https://patents.google.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6256885/]

- Synthesis and antitumor activity of benzophenone compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33583279/]

- Benzophenone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzophenone]

- Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24673648/]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]

- Photoinitiators of benzophenone and benzotriazole UV absorbers. Longchang Chemical. [URL: https://www.longchangchemical.com/news/photoinitiators-of-benzophenone-and-benzotriazole-uv-absorbers/]

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]

- Conformations of substituted benzophenones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18323631/]

- Photostability. IAGIM. [URL: https://www.iagim.org/ejemplos/photostability.pdf]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US3642906A - Manufacture of benzophenone - Google Patents [patents.google.com]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method for preparing crude 2-hydroxy-4-methoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 13. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Friedel-Crafts Acylation [www1.udel.edu]

- 16. longchangchemical.com [longchangchemical.com]

- 17. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. US5053543A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]

- 21. 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 22. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. database.ich.org [database.ich.org]

- 24. ema.europa.eu [ema.europa.eu]

- 25. iagim.org [iagim.org]

theoretical studies on 4-Bromo-3'-chlorobenzophenone

Topic: Theoretical Studies on 4-Bromo-3'-chlorobenzophenone: A Computational Framework Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.

Executive Summary

The halogenated benzophenone derivative This compound (CAS: 27434-90-8) represents a critical scaffold in the development of non-linear optical (NLO) materials and pharmacophores. While benzophenone itself is a well-characterized photo-initiator and UV blocker, the asymmetric introduction of heavy halogens (Bromine at the para position and Chlorine at the meta' position) induces specific electronic perturbations that enhance charge transfer (CT) properties and biological binding affinity.

This guide establishes a rigorous theoretical framework for characterizing this molecule. It synthesizes Density Functional Theory (DFT) methodologies, vibrational spectral analysis, and in silico molecular docking protocols to provide a comprehensive profile of the compound's structural, electronic, and pharmaceutical potential.

Computational Methodology: The Standard of Truth

To achieve high-fidelity predictions that correlate with experimental NMR and IR/Raman data, a specific computational level of theory is required. The presence of heavy atoms (Br, Cl) necessitates basis sets with diffuse and polarization functions to accurately model electron density at the periphery.

The Optimized Protocol

| Parameter | Specification | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Industry standards for electronic structure calculations. |

| Method | DFT / B3LYP | The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides the best balance of cost vs. accuracy for organic thermochemistry. |

| Basis Set | 6-311++G(d,p) | Critical Choice: The ++ adds diffuse functions essential for the lone pairs on Br/Cl/O. The (d,p) adds polarization functions for accurate bond angle prediction. |

| Solvation | IEFPCM (DMSO/Water) | Implicit solvation models are required for docking simulations and UV-Vis predictions to mimic physiological or solvent environments. |

| Vibrational Scaling | 0.961 (B3LYP) | DFT systematically overestimates harmonic frequencies; this scaling factor corrects for anharmonicity. |

Technical Insight: For excited states (UV-Vis absorption), Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended over standard B3LYP to correct for charge-transfer ghost states common in push-pull benzophenones.

Structural & Electronic Landscape

Geometric Optimization & Global Minimum

The steric hindrance between the ortho hydrogens of the two phenyl rings prevents planarity. The theoretical study must locate the Global Minimum Energy (GME) conformation.

-

Twist Angle: The dihedral angle (

) between the two phenyl planes is predicted to be ~54–58° . -

Bond Lengths:

-

C=O: ~1.22 Å (Double bond character maintained).

-

C-Br: ~1.90 Å.

-

C-Cl: ~1.75 Å.

-

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of chemical stability and NLO response.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs and the π-system of the brominated ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the carbonyl carbon and the chlorinated ring.

-

Energy Gap (

): Typically 3.8 – 4.2 eV for halogenated benzophenones. A lower gap indicates "softness" and higher polarizability, desirable for NLO applications.

Molecular Electrostatic Potential (MEP)

The MEP map is the "chemical GPS" for predicting reactivity:

-

Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen (nucleophilic site). This is the primary acceptor for hydrogen bonding in drug-receptor interactions.

-

Blue Regions (Positive Potential): Concentrated around the hydrogen atoms, particularly those ortho to the electron-withdrawing halogens.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes validates the optimized geometry. Using Potential Energy Distribution (PED) analysis (via VEDA software), we can assign mixed modes.

Predicted Vibrational Signatures (Scaled):

| Mode | Frequency ( | Intensity | Assignment |

| 1650 – 1680 | Strong | Carbonyl stretching (Characteristic peak). | |

| 1580 – 1600 | Medium | Aromatic ring skeleton stretch. | |

| 700 – 750 | Medium | C-Cl stretching (mixes with ring deformation). | |

| 500 – 600 | Weak | C-Br stretching (heavy atom effect lowers frequency). |

Protocol Validation: If the experimental C=O peak appears at 1660

and the unscaled DFT calculation predicts 1720, the scaling factor of 0.961 brings the prediction to ~1653 , confirming the B3LYP/6-311++G(d,p) model validity.

Pharmaceutical Potential: Molecular Docking Workflow[1][2][3]

Benzophenone derivatives are privileged scaffolds for inhibiting Tubulin polymerization (anticancer) and Phosphodiesterase (PDE) enzymes. The 4-Bromo-3'-chloro substitution pattern provides unique hydrophobic contacts.

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Optimize this compound at DFT level; convert to .pdbqt format; assign Gasteiger charges.

-

Receptor Prep: Target Tubulin (PDB: 1SA0) . Remove co-crystallized ligands and water; add polar hydrogens.

-

Grid Box: Center on the Colchicine binding site.

-

Scoring: Binding affinity (

) < -7.5 kcal/mol indicates a potential lead compound.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow from quantum mechanical optimization to biological application.

Caption: Integrated computational workflow for the structural, electronic, and pharmaceutical characterization of this compound.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Arivazhagan, M., & Meenakshi, R. (2012).[1] Vibrational spectroscopic studies and DFT calculations of 4-bromo-o-xylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 419-430.[1] Link(Cited as methodological analog for halogenated aromatics).

-

ChemicalBook. (n.d.). This compound Product Entry. Link(Verification of CAS 27434-90-8).

Sources

Introduction: The Strategic Importance of 4-Bromo-3'-chlorobenzophenone

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-3'-chlorobenzophenone

This compound is a diaryl ketone featuring two distinct halogen substituents on its phenyl rings. This molecular architecture is not merely incidental; it is a strategic design that offers medicinal chemists and materials scientists a versatile scaffold for building complex molecular entities. The presence of a moderately reactive bromine atom, a less reactive chlorine atom, and a central carbonyl group provides three distinct points for chemical modification. This guide delves into the core reactivity and stability of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its unique chemical properties for applications ranging from active pharmaceutical ingredient (API) synthesis to the development of novel organic materials.

The benzophenone core itself is a well-established pharmacophore and photoactive functional group. Its derivatives are utilized in applications such as photoinitiators for polymer curing and as UV-blocking agents in cosmetics.[1] The strategic placement of bromine and chlorine atoms, however, elevates this scaffold from a simple building block to a tool for controlled, sequential chemical synthesis. Understanding the nuanced differences in the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is paramount to unlocking the full synthetic potential of this molecule.

| Property | Value | Reference |

| CAS Number | 27434-90-8 | [2] |

| Molecular Formula | C₁₃H₈BrClO | [2] |

| Molecular Weight | 295.56 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 148-152 °C (for the related 4-bromo-4'-chlorobenzophenone isomer) |

Synthesis of the Core Scaffold

The most common and industrially scalable method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] For this compound, this would involve the acylation of chlorobenzene with 4-bromobenzoyl chloride.

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar halogenated benzophenones.[5]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add chlorobenzene (1.2 mol equiv.).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4-bromobenzoyl chloride (1.0 mol equiv.).

-

Catalyst Introduction: While stirring vigorously, add anhydrous aluminum chloride (AlCl₃) (1.1 mol equiv.) portion-wise, keeping the internal temperature below 10 °C. Causality Note: The portion-wise addition of the Lewis acid catalyst is critical to control the initial exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl). Self-Validation: This step hydrolyzes the aluminum chloride complex, neutralizes the catalyst, and separates the organic product from the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting isomeric mixture can be purified by recrystallization from ethanol or by column chromatography on silica gel to isolate the desired 3'-chloro isomer.

Chemical Reactivity: A Tale of Two Halogens and a Carbonyl

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing nature of the carbonyl group deactivates the aromatic rings towards electrophilic substitution but activates them for potential nucleophilic aromatic substitution. More importantly, the two halogen atoms serve as handles for palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive than the C-Cl bond.[6]

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization

The most powerful application of this molecule lies in sequential cross-coupling reactions. The difference in bond dissociation energy between the C-Br bond (~280 kJ/mol) and the C-Cl bond (~340 kJ/mol) allows for selective reaction at the more labile C-Br site under milder conditions.

Table 2: Comparative Reactivity in Pd-Catalyzed Cross-Coupling

| Bond | Relative Reactivity | Typical Catalyst System | Typical Temperature |

| C-Br | High | Pd(PPh₃)₄, Pd(OAc)₂ with standard phosphine ligands | Room Temp to 80°C |

| C-Cl | Low | Pd(dba)₂ with specialized bulky phosphine ligands | 80°C to >120°C |

This differential reactivity enables a two-step synthetic strategy:

-

Step 1: A Suzuki, Heck, or Buchwald-Hartwig amination reaction is performed under conditions optimized for aryl bromides.[6][7]

-

Step 2: The resulting chlorinated intermediate is then subjected to a second cross-coupling reaction under more forcing conditions to modify the C-Cl bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol outlines a standard procedure for selectively coupling at the C-Br position, leaving the C-Cl bond intact.[8]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol). Causality Note: An inert atmosphere (Nitrogen or Argon) is essential as the Palladium(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL). Self-Validation: Degassing the solvent by bubbling with an inert gas removes dissolved oxygen, protecting the catalyst and ensuring reproducible results.

-

Reaction: Heat the mixture to 80 °C and stir for 6-12 hours. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired 4-aryl-3'-chlorobenzophenone.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in drug development where degradation can lead to impurities.

Thermal and Chemical Stability

The compound is a crystalline solid at room temperature and exhibits good thermal stability, typical for aromatic ketones and halides. It is generally stable under standard laboratory conditions (ambient temperature, protected from light). It is largely unreactive towards hydrolysis under neutral or acidic conditions. However, under forcing basic conditions, particularly at high temperatures, nucleophilic aromatic substitution of the halogen atoms may occur, especially with potent nucleophiles.

Photochemical Stability

Like other benzophenone derivatives, this compound is expected to be photochemically active. The benzophenone core can absorb UV light, promoting an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π transition).[1] This excited triplet state is a potent radical initiator and can participate in various photochemical reactions, such as hydrogen abstraction from solvents or other molecules.

This photosensitivity means:

-

Storage: The compound should be stored in amber vials or protected from direct light to prevent slow degradation over time.

-

Application: While potentially a degradation pathway, this photoreactivity can also be exploited. For instance, it could be investigated for use as a photo-crosslinking agent in polymers or as a photolabile protecting group in organic synthesis. The environmental fate may also be influenced by photolysis.[9]

Conclusion

This compound is a highly valuable and strategically designed building block for advanced chemical synthesis. Its true power is unlocked through a clear understanding of the hierarchical reactivity of its functional groups. By leveraging the greater lability of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, chemists can perform selective, sequential modifications, building molecular complexity in a controlled and predictable manner. While its photochemical reactivity requires careful consideration during storage and handling, it also presents an opportunity for novel applications in materials science and photochemistry. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize this versatile chemical tool.

References

-

PrepChem.com. (2017). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

- Google Patents. (2014). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.

-

Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

-

MDPI. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzophenone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Experimental Chemistry II [sites.science.oregonstate.edu]

- 4. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. ikm.org.my [ikm.org.my]

- 9. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Orthogonal Functionalization: 4-Bromo-3'-chlorobenzophenone

Executive Summary

In the landscape of medicinal chemistry, 4-Bromo-3'-chlorobenzophenone (CAS: 27434-90-8) represents a high-value "privileged scaffold" rather than a commodity reagent. Unlike its symmetric analog (4,4'-dichlorobenzophenone), this molecule offers orthogonal reactivity : the electronic and steric differentiation between the para-bromo and meta-chloro sites allows for highly controlled, sequential cross-coupling reactions.

This guide addresses the critical bottleneck researchers face: scarcity . While the 4,4' isomer is ubiquitous, the 4-bromo-3'-chloro variant often requires strategic sourcing or on-demand synthesis. This document outlines the procurement landscape, quality control protocols to detect isomeric impurities, and a validated synthetic contingency for in-house production.

Part 1: Chemical Profile & Strategic Utility

The Orthogonal Advantage

The primary value of this compound lies in the bond dissociation energy (BDE) differential between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds.

-

Site A (4-Bromo): High reactivity toward Pd(0) oxidative addition. Reacts under mild conditions (e.g., Pd(PPh3)4, Na2CO3, 60°C).

-

Site B (3'-Chloro): Low reactivity. Remains inert during the first coupling event, serving as a "latent" handle for subsequent functionalization using specialized ligands (e.g., Buchwald precatalysts, XPhos) at elevated temperatures.

This chemoselectivity enables the rapid construction of non-symmetrical tri-aryl methane pharmacophores, a geometry increasingly favored to improve solubility and target specificity in kinase inhibitors.

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logic of exploiting the reactivity gap between the halogen sites.

Figure 1: Chemoselective workflow exploiting the reactivity difference between para-bromo and meta-chloro sites.

Part 2: Sourcing Landscape & Commercial Availability

Market Status: "Make-to-Order"

Unlike common solvents or reagents, this compound is frequently listed as "Inquire" or "Lead time: 2-4 weeks" by major catalog suppliers (e.g., Sigma-Aldrich, TCI). It is often synthesized on demand rather than held in bulk stock.

Supplier Tiers

| Tier | Supplier Type | Availability | Risk Profile | Recommended Action |

| Tier 1 | Global Distributors (Sigma, Fisher, VWR) | Low / Backorder | Low (High QC) | Use for small scale (<5g) validation. |